molecular formula C12H15NO4 B5177150 methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazole-5-carboxylate

methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazole-5-carboxylate

Cat. No.: B5177150
M. Wt: 237.25 g/mol
InChI Key: WNXLLQUPJSNZMI-UHFFFAOYSA-N
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Description

Methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazole-5-carboxylate is a complex organic compound with a unique structure that includes a benzisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields a tricyclic indole intermediate, which undergoes further transformations to form the desired benzisoxazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxo-derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzisoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo-derivatives, while reduction can produce hydroxy derivatives

Scientific Research Applications

Methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzisoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazole-5-carboxylate is unique due to its specific combination of functional groups and the benzisoxazole ring

Properties

IUPAC Name

methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1,2-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-6-8-7(17-13-6)5-12(2,3)9(10(8)14)11(15)16-4/h9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXLLQUPJSNZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)C(C(C2)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806260
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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